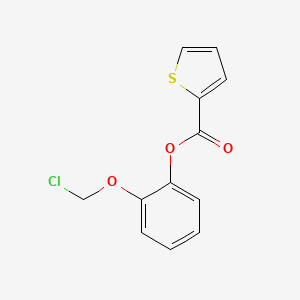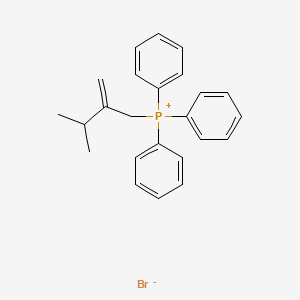
(3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide is a quaternary phosphonium salt with the molecular formula C24H26BrP. This compound is known for its applications in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor to methylenetriphenylphosphorane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. For instance, triphenylphosphine can react with 3-methyl-2-methylidenebutyl bromide under inert atmosphere conditions to yield the desired phosphonium salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a solvent such as toluene or dichloromethane, and the product is purified through recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It participates in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases such as butyllithium or potassium tert-butoxide. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include methylenetriphenylphosphorane, which is a key intermediate in the Wittig reaction, and various substituted phosphonium salts .
Wissenschaftliche Forschungsanwendungen
(3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in the Wittig reaction for the formation of alkenes.
Biology: It is used in the study of phosphonium salts’ interactions with biological molecules.
Industry: It is used in the synthesis of various organic compounds and materials.
Wirkmechanismus
The mechanism of action of (3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide involves its conversion to methylenetriphenylphosphorane in the presence of a strong base. This intermediate then reacts with carbonyl compounds to form alkenes through the Wittig reaction . The molecular targets and pathways involved include the formation of a phosphonium ylide and its subsequent reaction with aldehydes or ketones .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but with a methyl group instead of the 3-methyl-2-methylidenebutyl group.
(3-Methyl-2-butenyl)triphenyl-phosphonium bromide: Similar but with a different alkyl group.
(3-Methoxymethyl-2-methyl-benzyl)triphenyl-phosphonium bromide: Contains a methoxymethyl group.
Uniqueness
(3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide is unique due to its specific alkyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in specialized organic synthesis applications .
Eigenschaften
CAS-Nummer |
33355-56-5 |
|---|---|
Molekularformel |
C24H26BrP |
Molekulargewicht |
425.3 g/mol |
IUPAC-Name |
(3-methyl-2-methylidenebutyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C24H26P.BrH/c1-20(2)21(3)19-25(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-18,20H,3,19H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QFVQOLWINJDXDI-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)C(=C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-dihydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-6H-chromen-4-one](/img/structure/B14681752.png)
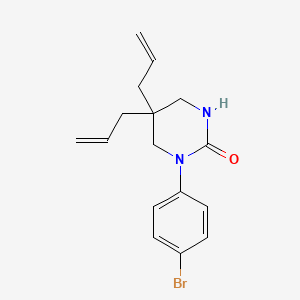

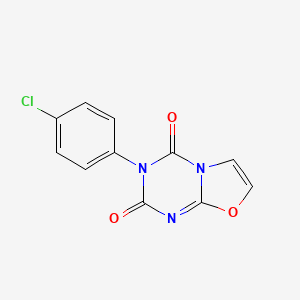
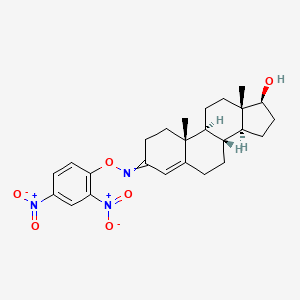
![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681793.png)
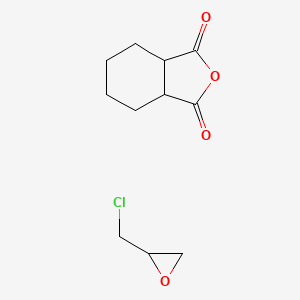

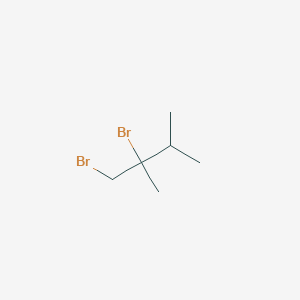
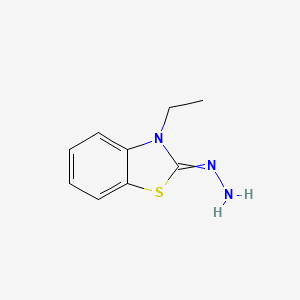
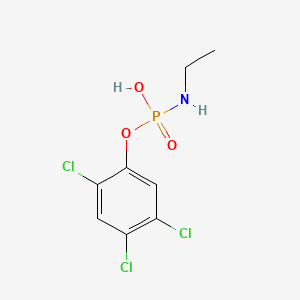
![Methyl N-acetyl-3-{5-[(E)-(4-bromophenyl)diazenyl]-2-[2-(4-bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate](/img/structure/B14681819.png)
